molecular formula C27H36N2O6 B13838611 Ivabradine N-Oxide

Ivabradine N-Oxide

Cat. No.: B13838611
M. Wt: 484.6 g/mol
InChI Key: GJZRGCOPHQZQGJ-QYWNIODHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ivabradine N-Oxide is a major oxidative degradation product of ivabradine, a clinically approved hyperpolarization-activated cyclic nucleotide-gated (HCN) channel inhibitor used to treat angina pectoris and chronic heart failure . During forced degradation studies under oxidative conditions, ivabradine undergoes structural modification at its chiral center, forming two diastereomeric N-oxide impurities (Ox4 and Ox5) . These degradation products exhibit distinct physicochemical properties compared to the parent drug, including reduced lipophilicity (log P) and aqueous solubility, which may limit their bioavailability . Pharmacologically, this compound demonstrates lower activity in inhibiting HCN4 channels, the primary target of ivabradine, as evidenced by computational and experimental models . Stability-indicating HPLC methods with photodiode array (PDA) and charged aerosol (QDa) detectors have been validated to separate and quantify these impurities, ensuring drug quality control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ivabradine N-Oxide typically involves the oxidation of Ivabradine. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂), sodium percarbonate, and urea-hydrogen peroxide adduct (UHP). The reaction is often carried out in the presence of catalysts such as titanium silicalite (TS-1) or rhenium-based catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety. These methods allow for prolonged operation times and consistent product yields .

Chemical Reactions Analysis

Types of Reactions: Ivabradine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can revert this compound back to Ivabradine.

    Substitution: N-oxide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium percarbonate, UHP.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Higher-order N-oxides.

    Reduction: Ivabradine.

    Substitution: Various substituted Ivabradine derivatives.

Scientific Research Applications

Cardiovascular Protection

Research indicates that Ivabradine N-Oxide exhibits protective effects on cardiac tissues during ischemic conditions. In studies involving animal models, administration of Ivabradine has shown to improve left ventricular function, reduce hypertrophy, and decrease cardiac fibrosis after myocardial infarction. Enhanced Akt-eNOS signaling has been implicated in these protective mechanisms, suggesting a role for nitric oxide in mediating these effects .

Hypertension Management

This compound has demonstrated efficacy in reducing blood pressure in hypertensive models. In a rat study, both daytime and nighttime dosing resulted in significant reductions in systolic blood pressure over four weeks, with the most substantial decline observed towards the end of the treatment period . This suggests potential applications for managing hypertension through modulation of heart rate and vascular resistance.

Vascular Function Improvement

The compound has been shown to improve endothelial function and vascular elasticity. In hypercholesterolemic models, Ivabradine reduced markers of oxidative stress and inflammation within vascular tissues, enhancing overall vascular health . These findings indicate its potential use as a therapeutic agent for conditions characterized by endothelial dysfunction.

Case Study 1: Chronic Heart Failure

A multicenter observational study involving 655 Chinese patients with chronic heart failure demonstrated that treatment with Ivabradine significantly reduced heart rate and improved functional class as measured by the New York Heart Association classification. Patients reported enhanced quality of life metrics after six months of treatment .

ParameterBaseline (Mean)Month 6 (Mean)Change (Mean)
Heart Rate (bpm)88.574.0-14.5
NYHA Functional ClassIIIIIImprovement
KCCQ Score5575+20

Case Study 2: Ischemic Heart Disease

In a study involving pigs subjected to ischemia-reperfusion injury, Ivabradine treatment led to decreased levels of cyclophilin-A, a marker associated with cardiac necrosis. The results indicated that Ivabradine not only protects against ischemic damage but also promotes angiogenesis, enhancing capillary density in affected tissues .

Safety Profile

While Ivabradine is generally well tolerated, adverse events such as bradycardia and visual disturbances (phosphenes) have been reported. A recent analysis of real-world data highlighted that less than 10% of patients experienced significant side effects during treatment, indicating a favorable safety profile for long-term use .

Mechanism of Action

Ivabradine N-Oxide exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the If current in the sinoatrial node. This inhibition leads to a reduction in heart rate by slowing the diastolic depolarization slope of sinoatrial node cells. The molecular targets include the HCN channels, and the pathways involved are primarily related to cardiac pacemaker activity .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Structural and Pharmacological Properties of Ivabradine N-Oxide and Related Compounds

Compound Structure Class HCN Selectivity Clinical Use Key Pharmacological Properties
Ivabradine Benzazepine derivative Non-selective (HCN1-4) Angina, heart failure Selective If current inhibition; reduces heart rate without negative inotropy .
This compound Oxidized metabolite Non-selective (HCN1-4) Not clinically used Reduced HCN4 inhibition (~50% lower activity vs. ivabradine); lower solubility and log P .
ZD7288 Piperidine derivative Non-selective (HCN1-4) Research tool Pore blocker; lacks clinical approval due to CNS side effects .
Zatebradine derivatives (e.g., EC18, MEL55A) Modified benzazepines Subtype-selective (HCN1 vs. HCN4) Preclinical research Improved subtype selectivity via structural optimization; not yet clinically validated .

Pharmacokinetic and Bioavailability Differences

  • This compound : Exhibits significantly lower lipophilicity (log P reduced by ~1.5 units) and aqueous solubility compared to ivabradine, likely reducing intestinal absorption and bioavailability .
  • Ivabradine : High oral bioavailability due to favorable log P and solubility; metabolized via CYP3A4 to active and inactive metabolites .
  • Sorafenib N-Oxide (comparative N-oxide example): Unlike this compound, sorafenib N-oxide shows increased brain penetration (49–77% higher Cmax and AUC vs. parent drug), highlighting variability in N-oxide pharmacokinetics across compounds .

Mechanistic and Functional Insights

  • HCN Channel Blockade : Both ivabradine and ZD7288 act as pore blockers, but this compound’s binding affinity is diminished due to steric hindrance from the N-oxide group .
  • Subtype Selectivity : Zatebradine derivatives (e.g., EC18) show preferential HCN1 inhibition, whereas ivabradine and its N-oxide lack subtype specificity .
  • Use-Dependent Inhibition: Ivabradine exhibits faster steady-state HCN4 blockade at higher pacing frequencies (0.33 Hz vs.

Biological Activity

Ivabradine N-Oxide is a derivative of ivabradine, a selective inhibitor of the sinoatrial node's pacemaker current, primarily used in the management of heart rate in various cardiovascular conditions. This article delves into the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and implications for therapeutic use.

This compound functions as an open-channel blocker of hyperpolarization-activated cyclic nucleotide-gated channels (HCN), particularly HCN4 in humans and HCN1 in mice. By inhibiting these channels, it decreases heart rate without affecting myocardial contractility or vascular resistance. This mechanism is critical in conditions where heart rate control is necessary without compromising cardiac output.

Cardiovascular Benefits

  • Heart Rate Reduction : this compound effectively lowers heart rate, which is beneficial in conditions such as chronic heart failure and septic shock. Studies have shown that it can reduce heart rates by approximately 26 beats per minute in septic shock models while improving cardiac efficiency and organ perfusion .
  • Antioxidative Properties : The compound has demonstrated significant antioxidative effects by reducing vascular oxidative stress. In studies involving mice, treatment with ivabradine led to a reduction in NADPH oxidase activity by 48% and decreased markers of superoxide production and lipid peroxidation, indicating a protective effect on endothelial function .
  • Endothelial Function Improvement : this compound has been shown to enhance endothelial function through mechanisms independent of endothelial nitric oxide synthase (eNOS). It reduces monocyte chemotactic protein-1 (MCP-1) expression, which is linked to atherosclerosis, thereby potentially lowering the risk of cardiovascular events .

Clinical Applications

  • Heart Failure : Clinical trials have indicated that ivabradine significantly reduces the risk of hospitalization for worsening heart failure when added to standard therapy . Its ability to lower heart rate without negative inotropic effects makes it particularly useful in patients with reduced ejection fraction.
  • Septic Shock : In experimental models, ivabradine improved microvascular abnormalities associated with sepsis by enhancing capillary density and venous return, leading to better organ function and reduced fluid requirements for resuscitation .

Cognitive Effects

Recent studies have explored the potential cognitive benefits of ivabradine. In animal models, ivabradine treatment has shown promise in ameliorating cognitive dysfunction induced by scopolamine, suggesting neuroprotective properties that warrant further investigation .

Comparative Data Table

Parameter This compound Standard β-blockers
Heart Rate ReductionSignificant (−26 bpm)Variable effectiveness
Antioxidative EffectStrongModerate
Impact on Endothelial FunctionImprovedVariable
Cognitive Function ImprovementPromisingNot established

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to characterize the pharmacokinetic properties of Ivabradine N-Oxide in preclinical models?

  • Use telemetric devices to monitor cardiovascular parameters in animal models (e.g., heart rate, blood pressure) under controlled stress conditions, as demonstrated in studies of Ivabradine . For metabolite analysis, employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry to quantify this compound levels in plasma and tissue samples. Ensure rigorous control of variables such as dosing schedules and physiological stressors to isolate metabolite-specific effects.

Q. How can researchers design assays to evaluate the stability and bioactivity of this compound compared to its parent compound?

  • Conduct comparative in vitro studies using human hepatic microsomes to assess metabolic stability and cytochrome P450 interactions. Measure the half-life and metabolite conversion rates under physiological pH and temperature conditions. For bioactivity, utilize patch-clamp electrophysiology to quantify the inhibition of the pacemaker If current in sinoatrial node cells, a method validated for Ivabradine .

Q. What are the primary safety endpoints to monitor in early-phase clinical trials involving this compound?

  • Prioritize endpoints such as heart rate variability, incidence of arrhythmias (e.g., atrial fibrillation), and hemodynamic stability. Meta-analyses of Ivabradine trials highlight atrial fibrillation as a critical adverse event, necessitating continuous ECG monitoring and post-hoc adjudication of arrhythmic events .

Advanced Research Questions

Q. How should conflicting data on the cardiovascular efficacy of this compound be reconciled across heterogeneous studies?

  • Apply meta-regression techniques to adjust for covariates such as baseline heart rate, comorbidities, and concomitant therapies. For example, the SIGNIFY trial found divergent outcomes in patients with activity-limiting angina versus others, suggesting subgroup-specific effects . Use interaction tests (e.g., Cochran’s Q) to evaluate heterogeneity and sensitivity analyses to assess robustness .

Q. What advanced statistical approaches are suitable for quantifying the risk-benefit profile of this compound in aging populations?

  • Implement multivariate logistic regression to stratify risks (e.g., atrial fibrillation) by age, as older patients (≥70 years) exhibit higher susceptibility . Trial sequential analysis (TSA) can determine whether cumulative evidence meets predefined thresholds for harm or efficacy, as applied in Ivabradine meta-analyses .

Q. How can pharmacoeconomic models be optimized to assess the cost-effectiveness of this compound in chronic disease management?

  • Develop Markov models with health states aligned to disease progression (e.g., heart failure stages) and incorporate quality-adjusted life years (QALYs). Use real-world cohort data to parameterize transition probabilities and validate models against clinical trial outcomes, as demonstrated in Ivabradine cost-utility analyses . Probabilistic sensitivity analysis should account for variability in discount rates and willingness-to-pay thresholds .

Q. Methodological Guidance

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

  • Follow the Beilstein Journal of Organic Chemistry guidelines: provide detailed synthesis protocols, spectral data (NMR, IR), and purity assessments (>95% by HPLC). For in vivo studies, include strain-specific animal characteristics, telemetry calibration methods, and statistical power calculations .

Q. How should researchers address potential biases in retrospective analyses of this compound safety data?

  • Use propensity score matching to balance confounding variables (e.g., age, comorbidities) in observational studies. For adverse event reporting, apply disproportionality metrics like reporting odds ratios (RORs) with 95% confidence intervals, as exemplified in FDA Adverse Event Reporting System (FAERS) analyses .

Q. Data Interpretation and Validation

Q. What strategies are effective for validating the antimutagenic potential of this compound in preclinical assays?

  • Employ the Ames fluctuation test to assess mutagenicity and antigenotoxic effects against known mutagens (e.g., 2-aminoanthracene). Compare results to structurally similar N-oxides, such as 2,6-Dimethylpyridine N-oxide, which demonstrated dose-dependent antimutagenicity in bacterial strains .

Q. How can conflicting findings between in vitro and in vivo studies of this compound be resolved?

  • Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities in metabolite exposure levels. Validate models using crossover study designs in animal models, where Ivabradine and its N-Oxide are administered sequentially with rigorous pharmacokinetic sampling .

Properties

Molecular Formula

C27H36N2O6

Molecular Weight

484.6 g/mol

IUPAC Name

N-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)-N-methylpropan-1-amine oxide

InChI

InChI=1S/C27H36N2O6/c1-29(31,17-21-11-20-14-25(34-4)26(35-5)16-22(20)21)10-6-8-28-9-7-18-12-23(32-2)24(33-3)13-19(18)15-27(28)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-,29?/m1/s1

InChI Key

GJZRGCOPHQZQGJ-QYWNIODHSA-N

Isomeric SMILES

C[N+](CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)(C[C@H]3CC4=CC(=C(C=C34)OC)OC)[O-]

Canonical SMILES

C[N+](CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)(CC3CC4=CC(=C(C=C34)OC)OC)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.